molecular formula C4H8N2O3 B563255 N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid CAS No. 1215691-18-1

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

Cat. No.: B563255
CAS No.: 1215691-18-1
M. Wt: 135.137
InChI Key: JZVIGHIXBBLOEB-FIBGUPNXSA-N
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Description

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is a chemically labeled variant of a nitrosamine compound. This labeling modification makes the compound an invaluable tool in the study of chemical reactions, metabolism, and environmental processes involving nitrosamines. The incorporation of deuterium atoms allows researchers to trace the compound’s movement and transformations within biological systems or in environmental samples with high precision, using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common preparation method for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid involves the reaction of 3-aminopropionic acid with sodium nitrite, followed by the addition of methanol and sodium diazomethane. The target compound is then purified by distillation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes stringent safety measures due to the carcinogenic nature of nitrosamine compounds .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism by which N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid exerts its effects involves the formation of nitrosamine compounds, which are known to be carcinogenic. The molecular targets and pathways involved include the formation of DNA adducts, leading to mutations and potentially cancer .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitroso-N-methyl-4-aminobutyric Acid-d3
  • N-Nitroso-N-methyl-4-aminobutyric Acid
  • N-Nitroso-N-methyl-3-aminopropionic Acid

Uniqueness

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is unique due to its deuterium labeling, which allows for precise tracing and analysis in scientific research. This makes it particularly valuable in studies involving the metabolism and environmental impact of nitrosamine compounds .

Biological Activity

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid (NMPA-d3) is a stable isotope-labeled derivative of N-Nitroso-N-methyl-3-aminopropionic Acid, primarily utilized in research contexts to study its biological activity and metabolic pathways. This compound belongs to the class of nitrosamines, which are known for their carcinogenic properties. The following sections detail the biological activity of NMPA-d3, including its mechanism of action, interactions with biological systems, and relevant case studies.

NMPA-d3 exhibits biological activity through several mechanisms:

  • Covalent Bond Formation : The nitroso group in NMPA-d3 can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to structural changes that may inhibit enzyme activity or alter signaling pathways.
  • DNA Interaction : Research indicates that NMPA-d3 can interact with DNA, resulting in adduct formation that may lead to mutagenic effects. This is particularly relevant in studies assessing the carcinogenic potential of tobacco products.
  • Metabolic Pathways : The presence of deuterium in NMPA-d3 allows researchers to trace its metabolism in biological systems, providing insights into absorption, distribution, metabolism, and excretion. Studies utilize mass spectrometry to measure the incorporation of deuterium into metabolites.

Biological Activity and Carcinogenicity

NMPA-d3 has been studied extensively in relation to its carcinogenic potential, especially concerning tobacco use:

  • Carcinogenic Risk : As a nitrosamine, NMPA-d3 is associated with increased cancer risk. It has been shown to induce tumors in various animal models when administered at certain doses.
  • Tobacco Products : The compound's occurrence in tobacco products highlights its relevance in cancer research. Studies have linked the presence of nitrosamines like NMPA-d3 to the carcinogenic effects observed in smokers.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameMolecular FormulaBiological ActivityNotable Features
This compoundC4H8N2O3Known carcinogen; interacts with DNAStable isotope-labeled for metabolic studies
N-Nitroso-N-methyl-3-aminopropionic AcidC4H8N2O3Carcinogenic; forms DNA adductsNon-deuterated version; widely studied
N-Nitroso-N-methyl-4-aminobutyric AcidC5H10N2O3Similar carcinogenic propertiesLonger carbon chain; related structure

Study 1: Metabolism and Carcinogenicity

In a study examining the metabolic pathways of nitrosamines, researchers used NMPA-d3 as a tracer. They found that upon administration, the compound was metabolized into several downstream products that were also capable of forming DNA adducts. This study provided critical evidence linking nitrosamine metabolism to cancer development.

Study 2: Tobacco Exposure

Another significant study focused on the presence of nitrosamines in tobacco smoke. It demonstrated that exposure to tobacco products containing NMPA-d3 led to increased levels of DNA adducts in lung tissues of exposed animals. This finding reinforced the hypothesis that nitrosamines are key contributors to tobacco-related cancers.

Study 3: In Vitro Studies

In vitro experiments have shown that NMPA-d3 can inhibit specific enzymes involved in critical metabolic pathways, further elucidating its potential roles in altering cellular functions and promoting carcinogenesis. These findings suggest that even low concentrations of nitrosamines could have significant biological effects over time .

Properties

IUPAC Name

3-[nitroso(trideuteriomethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVIGHIXBBLOEB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662153
Record name 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215691-18-1
Record name 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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